molecular formula C9H17NO4S B604938 1-isothiocyanato-PEG4-Alcohol CAS No. 1835759-69-7

1-isothiocyanato-PEG4-Alcohol

Cat. No.: B604938
CAS No.: 1835759-69-7
M. Wt: 235.3
InChI Key: ZFBITNPIULLZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isothiocyanato-PEG4-Alcohol is a polyethylene glycol (PEG)-derived linker compound. It is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system . This compound contains an isothiocyanate group and a hydroxyl group, making it highly reactive and versatile for various chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The typical synthetic route involves the reaction of PEG4 with thiophosgene or other isothiocyanate precursors under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 1-Isothiocyanato-PEG4-Alcohol involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as distillation and chromatography to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Isothiocyanato-PEG4-Alcohol undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and thiols to form thiourea and dithiocarbamate derivatives.

    Addition Reactions: The hydroxyl group can participate in esterification and etherification reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include primary amines and thiols.

    Addition Reactions: Reagents such as acyl chlorides and alkyl halides are used under basic conditions to facilitate the formation of esters and ethers.

Major Products:

    Thiourea Derivatives: Formed from the reaction with primary amines.

    Dithiocarbamate Derivatives: Formed from the reaction with thiols.

    Esters and Ethers: Formed from the reaction of the hydroxyl group with acyl chlorides and alkyl halides.

Scientific Research Applications

1-Isothiocyanato-PEG4-Alcohol has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.

    Biology: Employed in the study of protein degradation pathways and the development of targeted therapies.

    Medicine: Investigated for its potential in drug delivery systems and as a component in antibody-drug conjugates.

    Industry: Utilized in the production of specialized polymers and materials with enhanced properties.

Mechanism of Action

The primary mechanism of action of 1-Isothiocyanato-PEG4-Alcohol involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand targets an E3 ubiquitin ligase, and the other targets a specific protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . This selective degradation mechanism is highly valuable for studying protein function and developing targeted therapies .

Comparison with Similar Compounds

1-Isothiocyanato-PEG4-Alcohol is unique due to its combination of an isothiocyanate group and a PEG4 backbone, which provides both reactivity and solubility. Similar compounds include:

    Azido-PEG4-Alcohol: Contains an azide group instead of an isothiocyanate group, used for click chemistry reactions.

    Bromo-PEG4-Alcohol: Contains a bromine atom, used for nucleophilic substitution reactions.

    Hydroxy-PEG4-Alcohol: Lacks the isothiocyanate group, used for further derivatization through its hydroxyl group.

These compounds share the PEG4 backbone but differ in their functional groups, leading to different reactivity and applications.

Properties

IUPAC Name

2-[2-[2-(2-isothiocyanatoethoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c11-2-4-13-6-8-14-7-5-12-3-1-10-9-15/h11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBITNPIULLZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCO)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501238657
Record name 3,6,9-Trioxa-12-azatridec-12-en-1-ol, 13-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1835759-69-7
Record name 3,6,9-Trioxa-12-azatridec-12-en-1-ol, 13-thioxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1835759-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9-Trioxa-12-azatridec-12-en-1-ol, 13-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-isothiocyanato-PEG4-Alcohol
Reactant of Route 2
Reactant of Route 2
1-isothiocyanato-PEG4-Alcohol
Reactant of Route 3
Reactant of Route 3
1-isothiocyanato-PEG4-Alcohol
Reactant of Route 4
Reactant of Route 4
1-isothiocyanato-PEG4-Alcohol
Reactant of Route 5
Reactant of Route 5
1-isothiocyanato-PEG4-Alcohol
Reactant of Route 6
Reactant of Route 6
1-isothiocyanato-PEG4-Alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.